molecular formula C21H18N2O5 B2416986 N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide CAS No. 307326-00-7

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide

Cat. No. B2416986
CAS RN: 307326-00-7
M. Wt: 378.384
InChI Key: VSPPLVYPVHZXSU-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide, commonly known as ENB, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. ENB is a benzamide derivative that has been synthesized through a multi-step reaction process.

Scientific Research Applications

Inhibition of Carotenogenesis

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide and its related compounds are significant in the inhibition of carotenogenesis. These compounds, particularly diphenyl ethers of the m-phenoxybenzamide type, effectively suppress carotenoid biosynthesis, leading to an accumulation of colorless carotenoid precursors. This inhibition is indicative of desaturation inhibition and can result in a loss of chlorophyll as a secondary effect (Lambert & Böger, 1983).

Polymerization Initiator

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide derivatives play a role in nitroxide-mediated polymerization (NMP), particularly in controlling methyl methacrylate polymerization. These derivatives, such as N-phenylalkoxyamines, show potential in controlling polymerization to moderate conversions while maintaining narrow molecular weight distributions, indicating their utility in polymer chemistry (Greene & Grubbs, 2010).

Corrosion Inhibition

Compounds related to N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide exhibit corrosion inhibition properties. The presence of nitro and methoxy substituents significantly influences their efficiency in preventing corrosion in metals, particularly mild steel, in acidic environments. These compounds act as interface corrosion inhibitors and have been demonstrated to effectively protect metal surfaces (Mishra et al., 2018).

Nonlinear Optical Properties

These compounds also have applications in nonlinear optics. Studies on their nonlinear optical properties, such as two-photon absorption and their potential in optical device applications like optical limiters and switches, have been conducted. This indicates their relevance in photonics and optoelectronics (Naseema et al., 2010).

Synthesis of Bioactive Compounds

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide derivatives are used as building blocks for synthesizing bioactive compounds. Their synthesis involves various organic reactions, showcasing their versatility in pharmaceutical and chemical research (Trstenjak, Ilaš, & Kikelj, 2013).

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-2-27-17-11-12-19(20(14-17)23(25)26)22-21(24)15-7-6-10-18(13-15)28-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPPLVYPVHZXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide

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